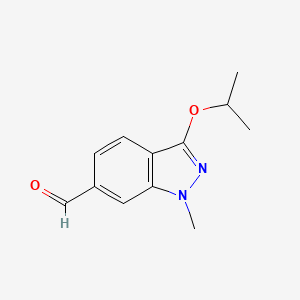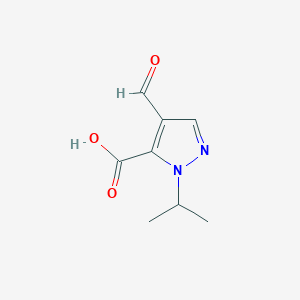
1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a methyl group at the first position, a propan-2-yloxy group at the third position, and an aldehyde group at the sixth position of the indazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Propan-2-yloxy Group: This step involves the alkylation of the indazole core using propan-2-ol in the presence of a suitable base.
Formylation: The aldehyde group is introduced at the sixth position through formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 as reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.
Aplicaciones Científicas De Investigación
1-Methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are studied for their potential chemical properties and reactivity.
Biology: The compound is investigated for its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials, such as polymers and dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde depends on its interaction with molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. Detailed studies involving molecular docking and biochemical assays are conducted to elucidate these mechanisms.
Comparación Con Compuestos Similares
1-Methyl-3-(propan-2-yloxy)-1H-indazole-6-carbaldehyde can be compared with other indazole derivatives, such as:
1-Methyl-3-(propan-2-yloxy)benzene: Similar in structure but lacks the aldehyde group, which significantly alters its reactivity and applications.
1H-1,2,3-Triazole Analogs: These compounds contain a triazole ring instead of an indazole ring and exhibit different chemical and biological properties.
Thiazoles: These heterocycles contain a sulfur atom and have diverse biological activities, making them distinct from indazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
1-methyl-3-propan-2-yloxyindazole-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)16-12-10-5-4-9(7-15)6-11(10)14(3)13-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIUHLZPZKMYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C2=C1C=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8013949.png)






![[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate](/img/structure/B8014011.png)
![[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B8014014.png)





